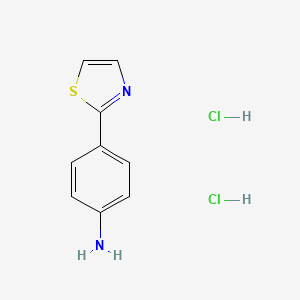
4-(1,3-噻唑-2-基)苯胺二盐酸盐
描述
“4-(1,3-Thiazol-2-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C9H10Cl2N2S. It is a derivative of aniline, which is substituted with a thiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Thiazol-2-yl)aniline dihydrochloride” consists of a thiazole ring attached to an aniline group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .科学研究应用
抗癌活性
噻唑衍生物因其潜在的抗癌特性而受到研究。例如,已合成了一系列噻唑化合物,并报告了其对人类肿瘤细胞系的细胞毒活性,显示出对前列腺癌的显著效果 .
抗真菌活性
这些化合物在抗真菌应用中也显示出前景。研究评估了噻唑衍生物对各种真菌菌株的体外抗真菌活性,与商业杀真菌剂相比具有优势 .
抗菌活性
噻唑化合物已针对不同的细菌菌株进行测试,其中一些显示出比标准抗生素(如氨苄青霉素)更高的活性,针对细菌如鼠伤寒沙门氏菌和金黄色葡萄球菌。aureus .
抗氧化特性
合成了一系列噻唑衍生物,并筛选了其体外抗氧化特性,结果表明一些合成化合物具有强大的抗氧化活性 .
药学相关性
作用机制
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
4-(1,3-Thiazol-2-yl)aniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes. Additionally, 4-(1,3-Thiazol-2-yl)aniline dihydrochloride can act as a ligand, binding to specific receptors and modulating their activity .
Cellular Effects
The effects of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses . It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-(1,3-Thiazol-2-yl)aniline dihydrochloride can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 4-(1,3-Thiazol-2-yl)aniline dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, 4-(1,3-Thiazol-2-yl)aniline dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its biological activity. In vitro studies have shown that 4-(1,3-Thiazol-2-yl)aniline dihydrochloride remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects on cellular function. Long-term studies have also indicated that prolonged exposure to 4-(1,3-Thiazol-2-yl)aniline dihydrochloride can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride vary with different dosages in animal models. Low doses of the compound have been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity . Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the use of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride for therapeutic applications .
Metabolic Pathways
4-(1,3-Thiazol-2-yl)aniline dihydrochloride is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolic intermediates and the levels of metabolites . For example, the compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, such as nucleotides and amino acids . This inhibition can lead to reduced levels of these metabolites, affecting cellular growth and proliferation. Additionally, 4-(1,3-Thiazol-2-yl)aniline dihydrochloride can modulate the activity of enzymes involved in energy metabolism, impacting ATP production and utilization .
Transport and Distribution
The transport and distribution of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation . The distribution of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride within tissues can also affect its therapeutic efficacy and toxicity. For instance, the compound’s ability to accumulate in specific tissues can enhance its therapeutic effects while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular processes. For example, the accumulation of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact energy metabolism .
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEQPJMBQLMDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


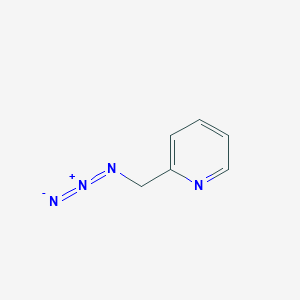
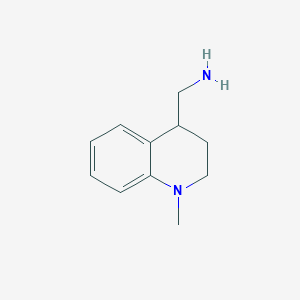
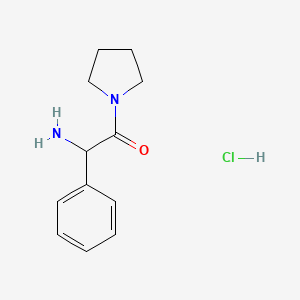
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)
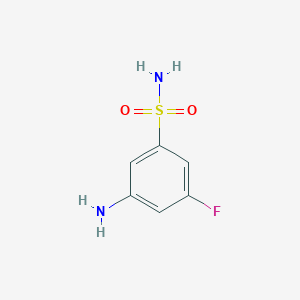
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
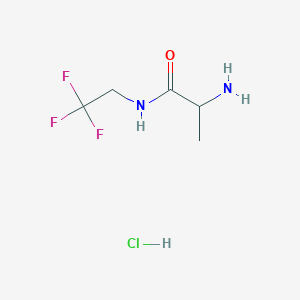
![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)
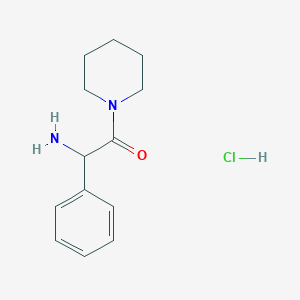
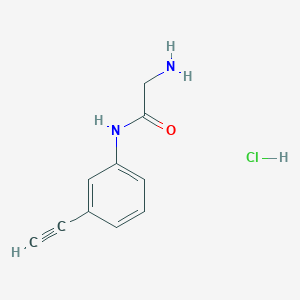


![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

